Dimethyl 3,5-dihydroxyphthalate
Overview
Description
Dimethyl 3,5-dihydroxyphthalate is a chemical compound with the molecular formula C10H10O6 and a molecular weight of 226.18 g/mol. It is related to the class of organic compounds known as benzoic acid esters .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H10O6/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4,11-12H,1-2H3
. This code provides a unique representation of the molecule’s structure.
Scientific Research Applications
Photocatalytic Degradation Studies : A study demonstrated the degradation of phthalates like dimethyl phthalate in aqueous solutions using TiO2 under UV irradiation, identifying hydroxyphthalates and dihydroxyphthalates as intermediate products (Hustert & Moza, 1988).
Synthesis Research : Research focused on the synthesis of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate, exploring the best conditions for its production and investigating its optical activity (Pen, 2014).
Electrochemical Properties : A study synthesized cobalt(II), manganese(III), and μ-oxo-dimer Fe(III) phthalocyanines substituted with tetra dimethyl 5-oxyisophthalate, investigating their electron transfer properties through voltammetric and in situ spectroelectrochemical measurements (Köksoy et al., 2015).
Biodegradation by Microorganisms : Research identified compounds like 3,4-dihydroxyphthalate-2-methyl ester as intermediates in the biodegradation of dimethylphthalate by Micrococcus sp. strain 12B, contributing to understanding microbial degradation pathways (Eaton & Ribbons, 1982).
Antibacterial Activities : A study synthesized compounds from dimethyl isophthalate, demonstrating their effectiveness against bacteria like S. aureus, indicating potential applications in antibacterial treatments (Li, Dan, & Fu, 2008).
Antioxidant and Antibacterial Properties : Another research synthesized dimethyl 5-(phenoxy)-isophthalate substituted Zinc, Cobalt, Copper, and Nickel phthalocyanines, assessing their antioxidant and antibacterial activities (AğirtaŞ, Karatas, & Özdemir, 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
dimethyl 3,5-dihydroxybenzene-1,2-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6/c1-15-9(13)6-3-5(11)4-7(12)8(6)10(14)16-2/h3-4,11-12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIJDQFBPANUQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)O)O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496690 | |
Record name | Dimethyl 3,5-dihydroxybenzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67609-51-2 | |
Record name | Dimethyl 3,5-dihydroxybenzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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